![molecular formula C23H29N3O7 B156892 N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin CAS No. 126103-95-5](/img/structure/B156892.png)
N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin
Overview
Description
“N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin” is a protease substrate . It has the empirical formula C23H29N3O7 and a molecular weight of 459.49 .
Molecular Structure Analysis
The SMILES string for this compound isCCC(C)C(NC(=O)CCC(O)=O)C(=O)NC(C)C(=O)Nc1ccc2C(C)=CC(=O)Oc2c1
. This provides a textual representation of the compound’s structure. Physical And Chemical Properties Analysis
The compound should be stored at a temperature of -20°C . Other physical and chemical properties were not available in the search results.Scientific Research Applications
Proteasome Activity in Human Platelets
Human platelets contain the 20S proteasome and its protein activator, PA28, which plays a key role in antigen processing. The proteasome exhibits chymotryptic-like activity towards substrates like succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin, indicating its role in protein degradation in eukaryotic cells. This understanding aids in studies related to platelet biology and proteasome function in human cells (Ostrowska et al., 2003).
Enzymatic Activity in Bacteria
In Escherichia coli, the enzyme PepN, previously identified as an alanine aminopeptidase, is responsible for hydrolyzing substrates like Suc-LLVY-AMC. This enzyme displays similarities with downstream processing enzymes in Archaea and Eukarya, suggesting a functional similarity across different domains of life (Chandu, Kumar, & Nandi, 2003).
Characterization of Enzyme Active Sites
Research on the active sites of multicatalytic proteinases has been conducted using synthetic substrates including succinyl-Ala-Ala-Phe-7-amino-4-methylcoumarin. This study helps in understanding the enzymatic properties and inhibition mechanisms of multicatalytic proteinases (Mason, 1990).
Mechanism of Action
Target of Action
N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin is primarily used as a protease substrate . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. They play a crucial role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis .
Mode of Action
This compound interacts with its target proteases through a process known as enzymatic hydrolysis . The protease enzyme cleaves the peptide bond in the substrate, resulting in the release of the 7-amido-4-methylcoumarin moiety. This cleavage event can be monitored due to the fluorescent properties of the 7-amido-4-methylcoumarin group .
Biochemical Pathways
The action of N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin primarily affects the proteolytic pathways within the cell. By serving as a substrate for proteases, it can influence the rate and extent of protein degradation. The downstream effects of this can vary widely, as proteolysis plays a role in many different cellular processes .
Pharmacokinetics
Its bioavailability would depend on factors such as its absorption rate, stability in the body, and rate of excretion .
Result of Action
The primary result of the action of N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin is the generation of a fluorescent signal upon cleavage by proteases. This allows researchers to monitor protease activity in real-time. On a cellular level, the compound’s action could influence various processes that depend on proteolysis .
Action Environment
The action, efficacy, and stability of N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the proteases present .
properties
IUPAC Name |
4-[[3-methyl-1-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O7/c1-5-12(2)21(26-18(27)8-9-19(28)29)23(32)24-14(4)22(31)25-15-6-7-16-13(3)10-20(30)33-17(16)11-15/h6-7,10-12,14,21H,5,8-9H2,1-4H3,(H,24,32)(H,25,31)(H,26,27)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJBNOSZSJDELK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402202 | |
Record name | N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin | |
CAS RN |
126103-95-5 | |
Record name | N-Succinyl-Ile-Ala-7-amido-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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